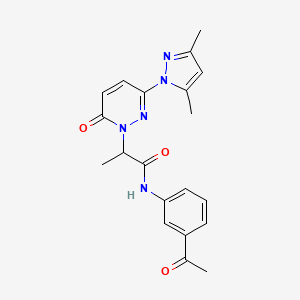

N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide

CAS No.: 1334374-47-8

Cat. No.: VC4423072

Molecular Formula: C20H21N5O3

Molecular Weight: 379.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334374-47-8 |

|---|---|

| Molecular Formula | C20H21N5O3 |

| Molecular Weight | 379.42 |

| IUPAC Name | N-(3-acetylphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]propanamide |

| Standard InChI | InChI=1S/C20H21N5O3/c1-12-10-13(2)24(22-12)18-8-9-19(27)25(23-18)14(3)20(28)21-17-7-5-6-16(11-17)15(4)26/h5-11,14H,1-4H3,(H,21,28) |

| Standard InChI Key | GQEVKHAHTRNBDZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC(=C3)C(=O)C)C |

Introduction

N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide is a complex organic compound that belongs to the class of amides. It features a unique combination of functional groups, including an acetylphenyl moiety, a dimethylpyrazolyl group, and a pyridazinone ring system. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Synthesis and Chemical Reactivity

The synthesis of N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide typically involves multi-step reactions, including:

-

Formation of the Pyridazinone Core: This may involve condensation reactions between appropriate precursors.

-

Introduction of the Dimethylpyrazolyl Group: Often achieved through nucleophilic substitution or coupling reactions.

-

Attachment of the Acetylphenyl Moiety: Typically via amide bond formation.

The compound's reactivity is influenced by its functional groups, which can participate in various chemical transformations, such as hydrolysis, alkylation, or metal coordination.

Biological Activity and Potential Applications

Research into compounds with similar structures suggests potential biological activities, including:

-

Enzyme Inhibition: The pyridazinone and pyrazole rings may interact with enzymes, modulating their activity.

-

Receptor Binding: The aromatic and heterocyclic components could facilitate binding to specific receptors, influencing signaling pathways.

These properties make N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide a candidate for further investigation in medicinal chemistry, particularly for developing novel therapeutic agents.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide | CHNO | Pyridazinone ring, propanamide backbone |

| N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide | CHNO | Acetamide backbone instead of propanamide |

| N-(4-acetylphenyl)-2-(4-benzyl-3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxamide | CHNOS | Thiazole ring and benzyl substitution |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume